2-Methylnon-3-yn-2-ol

Description

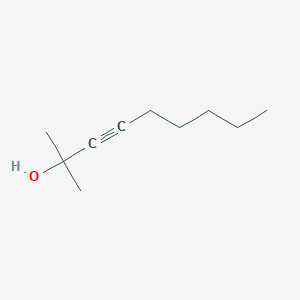

Structure

2D Structure

3D Structure

Properties

CAS No. |

41746-21-8 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2-methylnon-3-yn-2-ol |

InChI |

InChI=1S/C10H18O/c1-4-5-6-7-8-9-10(2,3)11/h11H,4-7H2,1-3H3 |

InChI Key |

XKVZJNDWNWCHOP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CC(C)(C)O |

Origin of Product |

United States |

Analysis of Non Covalent Interactions:the Origins of the Predicted Enantioselectivity Would Be Further Investigated by Analyzing the Non Covalent Interactions Between the Substrate and the Chiral Catalyst in the Transition State.beilstein Institut.detechniques Such As Non Covalent Interaction Nci Plots Can Reveal Subtle Steric Clashes or Attractive Dispersion Interactions That Favor the Formation of One Enantiomer over the Other.

Another important application of in silico design is in controlling the regioselectivity of reactions. For example, in the hydration of 2-Methylnon-3-yn-2-ol, the addition of water can occur at either of the two carbons of the triple bond, leading to two different ketone products. Computational studies can help in designing catalysts that favor the formation of one regioisomer over the other.

The regioselectivity is often governed by the electronic properties of the alkyne and the catalyst. By modeling the transition states for the two possible addition pathways, the activation energy barriers can be compared. A catalyst that preferentially lowers the barrier for one pathway will lead to the selective formation of the corresponding product.

The interactive table below shows hypothetical computational results for the gold-catalyzed hydration of this compound with different ancillary ligands, demonstrating the potential for ligand-controlled regioselectivity.

| Ancillary Ligand | Calculated ΔG‡ (Pathway A, kcal/mol) | Calculated ΔG‡ (Pathway B, kcal/mol) | Predicted Regioisomeric Ratio (A:B) |

| PPh3 | 22.5 | 23.1 | 85:15 |

| P(tBu)3 | 21.8 | 24.5 | 98:2 |

| JohnPhos | 23.0 | 22.8 | 45:55 |

| IPr | 20.5 | 25.0 | 99:1 |

These data illustrate how computational screening can guide the selection of ligands to achieve the desired regiochemical outcome in the transformations of this compound. The continued development of computational methodologies and computing power promises to further enhance the role of in silico design in the discovery of novel and efficient catalysts for the synthesis and functionalization of complex molecules like this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Methylnon 3 Yn 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 2-Methylnon-3-yn-2-ol, offering unparalleled detail regarding the carbon backbone and the spatial relationships between atoms.

One-Dimensional NMR (¹H, ¹³C) for Backbone and Functional Group Analysis

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present. The hydroxyl (-OH) proton will appear as a singlet, with a chemical shift that can vary depending on solvent and concentration due to hydrogen bonding. The two methyl groups attached to the carbinol carbon (C2) are equivalent and will produce a single, sharp singlet. The protons of the pentyl chain will show characteristic multiplets (triplets and sextets/multiplets) due to spin-spin coupling with adjacent protons. The terminal methyl group of the pentyl chain will appear as a triplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. The two sp-hybridized carbons of the alkyne group will resonate in a characteristic downfield region. The quaternary carbinol carbon (C2) will also have a distinct chemical shift. The two equivalent methyl carbons attached to C2 will produce a single signal. The five distinct carbon atoms of the pentyl chain will each give rise to a separate signal in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C1-H (CH₃) | 1.45 (s, 6H) | 31.5 |

| C2-OH | Variable (s, 1H) | 65.0 |

| C3≡C | - | 80.5 |

| C4≡C | - | 85.0 |

| C5-H₂ | 2.15 (t, 2H) | 18.5 |

| C6-H₂ | 1.40 (m, 2H) | 31.0 |

| C7-H₂ | 1.30 (m, 2H) | 28.5 |

| C8-H₂ | 1.30 (m, 2H) | 22.5 |

| C9-H₃ | 0.90 (t, 3H) | 14.0 |

s = singlet, t = triplet, m = multiplet

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the pentyl chain's connectivity. Cross-peaks will be observed between adjacent methylene groups and between the C8 methylene group and the C9 methyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique definitively assigns each proton signal to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the quaternary carbons (C2, C3, and C4) which have no attached protons. For instance, correlations would be expected between the C1 methyl protons and the C2 and C3 carbons, and between the C5 methylene protons and the C3 and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for stereochemical analysis in more complex molecules, NOESY can provide through-space correlations which can help to confirm spatial proximities between protons.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for determining the exact molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, the elemental composition (C₁₀H₁₈O) can be unequivocally confirmed. The expected fragmentation patterns in the mass spectrum would involve the loss of a methyl group ([M-15]⁺) and the cleavage of the pentyl chain. Alpha-cleavage next to the oxygen atom is a common fragmentation pathway for alcohols.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

C-H Stretches: Absorptions in the 3000-2850 cm⁻¹ range are due to the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and pentyl groups.

C≡C Stretch: A weak to medium, sharp absorption band is expected in the region of 2260-2100 cm⁻¹ corresponding to the stretching of the internal carbon-carbon triple bond. The intensity of this peak can be weak for symmetrically substituted alkynes.

C-O Stretch: A strong absorption in the 1200-1000 cm⁻¹ region corresponds to the C-O stretching vibration of the tertiary alcohol.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3600-3200 | Strong, Broad |

| Alkyl (C-H) | C-H Stretch | 3000-2850 | Strong |

| Alkyne (-C≡C-) | C≡C Stretch | 2260-2100 | Weak to Medium |

| Tertiary Alcohol (C-O) | C-O Stretch | 1200-1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

UV-Vis spectroscopy is used to study electronic transitions in molecules, particularly those with conjugated π-systems. This compound contains an isolated alkyne and no significant chromophores that would absorb in the typical UV-Vis range (200-800 nm). Therefore, it is not expected to show any significant absorbance in a UV-Vis spectrum. This lack of absorbance can be a useful piece of information, confirming the absence of conjugated double or triple bonds or aromatic rings.

An extensive search for scholarly articles and research data specifically detailing the advanced chiroptical spectroscopic analysis of this compound has revealed a significant lack of available information. While general methodologies for determining enantiomeric excess and absolute configuration using techniques such as electronic circular dichroism (ECD), vibrational circular dichroism (VCD), and optical rotatory dispersion (ORD) are well-established for various chiral molecules, specific applications of these advanced techniques to this compound are not documented in the accessible scientific literature.

The determination of enantiomeric excess and absolute configuration is a critical aspect of stereochemistry, particularly in fields such as pharmacology and materials science, where the biological activity or material properties of enantiomers can differ significantly. Chiroptical spectroscopy provides a powerful suite of non-destructive techniques for these purposes. However, the application and reporting of these methods are highly specific to the compound under investigation.

Without published research findings, including experimental data such as specific rotation values, ECD and VCD spectra, and quantum chemical calculations for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's specific outline. The creation of detailed data tables and a discussion of research findings are contingent on the existence of primary research, which appears to be absent for this particular compound.

Therefore, the requested article focusing on the "" with a specific focus on "Advanced Chiroptical Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration" cannot be produced at this time due to the absence of the necessary scientific data. Further experimental research would be required to generate the specific findings needed to populate the requested article structure.

Theoretical Chemistry and Computational Studies of 2 Methylnon 3 Yn 2 Ol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These calculations solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. For a molecule like 2-Methylnon-3-yn-2-ol, DFT can be employed to determine a variety of crucial electronic and thermodynamic properties.

Key applications of DFT for this molecule would include the calculation of:

Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Molecular Orbital Energies: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive.

Electron Density Distribution: Mapping the electron density to identify electron-rich and electron-poor regions, which is essential for predicting sites of nucleophilic or electrophilic attack. The polar hydroxyl group and the electron-rich alkyne bond are key features in this compound.

Thermodynamic Properties: Predicting properties such as the standard enthalpy of formation and Gibbs free energy, which are vital for understanding the compound's stability and its role in chemical reactions.

Below is an illustrative table of electronic properties for this compound that could be obtained from DFT calculations using different functionals.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents theoretical data that would be the expected output of DFT calculations for illustrative purposes.

| Property | B3LYP/6-31G* | M06-2X/6-311+G** | PBE0/def2-TZVP |

| HOMO Energy (eV) | -6.85 | -7.10 | -6.95 |

| LUMO Energy (eV) | 1.20 | 1.15 | 1.18 |

| HOMO-LUMO Gap (eV) | 8.05 | 8.25 | 8.13 |

| Dipole Moment (Debye) | 1.85 | 1.92 | 1.88 |

| Enthalpy of Formation (kJ/mol) | -150.5 | -155.2 | -152.8 |

The long, flexible nonyl chain of this compound means the molecule can exist in numerous spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis is the study of these different arrangements and their relative energies.

Energy minimization calculations, often performed using molecular mechanics force fields or DFT, refine the geometry of each conformer to find its lowest energy state. The results of such an analysis would provide a ranked list of conformers by their relative stability.

Table 2: Illustrative Relative Energies of this compound Conformers This table provides a hypothetical outcome of a conformational analysis to illustrate the concept. Energies are relative to the most stable conformer (Global Minimum).

| Conformer Description | Dihedral Angles (C4-C5, C5-C6) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| Folded (Global Minimum) | gauche, anti | 0.00 | 45.2 |

| Extended Linear | anti, anti | 0.85 | 22.1 |

| Partially Folded 1 | anti, gauche | 1.20 | 14.8 |

| Partially Folded 2 | gauche, gauche | 1.95 | 7.5 |

| Other | various | > 2.5 | < 10.4 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for elucidating the step-by-step pathways of chemical reactions. By modeling the reactants, products, intermediates, and, most importantly, the transition states, researchers can understand how a reaction proceeds and what factors control its speed and outcome.

For this compound, the primary reactive sites are the hydroxyl (-OH) group and the carbon-carbon triple bond. DFT calculations can be used to model reactions such as dehydration, oxidation of the alcohol, or addition reactions across the alkyne.

By calculating the energy profile of a proposed reaction mechanism, the activation energy (the energy barrier of the rate-determining transition state) can be determined. A lower activation energy corresponds to a faster reaction. Furthermore, if a reaction can lead to multiple products (regio- or stereoisomers), computational modeling can predict the selectivity by comparing the activation energies of the competing pathways. The path with the lowest energy barrier will be the favored one, leading to the major product.

For instance, in an acid-catalyzed dehydration of this compound, computation could help determine whether the reaction is likely to proceed and what isomeric products might be formed.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics describes the details of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations model the interactions between molecules, providing insight into the bulk properties of the substance.

Given its structure—a polar hydroxyl head and a long nonpolar alkyl tail—this compound is an amphiphilic molecule. MD simulations are particularly well-suited to study how these molecules interact with each other and with solvents. In an aqueous environment, for example, MD simulations could predict the formation of micelles or other self-assembled structures. In a nonpolar solvent, different aggregation patterns would be expected. These simulations can also predict physical properties like density, viscosity, and diffusion coefficients by modeling the collective motion and interactions of thousands of molecules. researchgate.netaip.org Studies on similar long-chain alcohols show that intermolecular hydrogen bonding between the hydroxyl groups is a dominant interaction that significantly influences the liquid structure and properties. mdpi.commdpi.comnih.gov

Machine Learning Approaches in Predicting Chemical Properties and Reaction Outcomes

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry. ML models can be trained on large datasets of known molecules and their properties to learn structure-property relationships. Once trained, these models can predict the properties of new, uncharacterized molecules like this compound with high speed.

ML could be used to predict a wide range of properties, including boiling point, solubility, and toxicity, based solely on the molecular structure. In the context of reactivity, ML models trained on vast reaction databases can predict the likely outcome of a chemical transformation, suggest optimal reaction conditions, or even propose synthetic routes. While requiring substantial initial data for training, ML offers a complementary approach to traditional computational methods for rapid screening and property prediction.

In Silico Design of Novel Catalysts for this compound Synthesis and Transformations

The in silico design of novel catalysts represents a frontier in chemical research, offering a powerful methodology to accelerate the discovery and optimization of catalytic systems. For a molecule such as this compound, a tertiary propargylic alcohol, computational chemistry provides indispensable tools to rationally design catalysts for its synthesis and subsequent transformations. This approach moves beyond traditional trial-and-error experimentation by building predictive models from fundamental quantum mechanical principles.

The design of catalysts for the synthesis and transformation of this compound through computational means generally follows a multi-step workflow:

Hypothesis-Driven Design: The process begins with a hypothesis for a catalytically active species. This is often based on known catalytic systems for similar transformations of alkynes and propargylic alcohols. For instance, transition metal complexes involving metals such as ruthenium, gold, palladium, and copper are known to be effective for various alkyne functionalizations. acs.orgfrontiersin.orgnih.gov The initial design phase involves selecting a metal center and a set of ligands that are postulated to facilitate the desired reaction pathway.

Computational Modeling of the Catalytic Cycle: Once a candidate catalyst is proposed, the entire catalytic cycle is modeled using quantum chemical calculations. This involves identifying all potential intermediates and transition states. The geometries of these species are optimized, and their energies are calculated to construct a detailed energy profile of the reaction pathway. This allows for the identification of the rate-determining step and potential side reactions.

Descriptor-Based Screening: To screen a large number of potential catalysts efficiently, a descriptor-based approach is often employed. A "descriptor" is a computationally inexpensive property of the catalyst that correlates with its catalytic activity or selectivity. For example, the energy of the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO) of the catalyst can be used as a descriptor for its reactivity. By calculating these descriptors for a library of candidate catalysts, it is possible to rapidly identify promising candidates for more detailed computational investigation.

Refinement and Optimization: The most promising catalyst candidates identified through screening are then subjected to more rigorous computational analysis. This may involve exploring the effects of different ligands, solvents, and reaction conditions on the catalytic performance. The goal is to fine-tune the catalyst structure to maximize its activity and selectivity for the desired transformation of this compound.

A significant challenge in the transformation of this compound is its selective hydrogenation to either the corresponding alkene or alkane. Furthermore, achieving enantioselectivity in such reactions is of great interest. The following hypothetical case study illustrates how in silico design could be applied to develop a catalyst for the asymmetric hydrogenation of the triple bond in this compound.

Future Research Directions and Emerging Trends in 2 Methylnon 3 Yn 2 Ol Chemistry

Development of Asymmetric Synthetic Routes with Enhanced Efficiency

The development of synthetic routes to chiral propargyl alcohols is a significant area of research, as these molecules are valuable building blocks in the synthesis of complex natural products and pharmaceuticals. mdpi.comnih.gov Future research on 2-Methylnon-3-yn-2-ol would likely focus on the development of asymmetric synthetic routes to produce enantiomerically pure forms of the molecule.

Current state-of-the-art methods for the asymmetric synthesis of propargyl alcohols often involve the addition of terminal alkynes to aldehydes, facilitated by a chiral catalyst. organic-chemistry.org These catalysts are typically composed of a metal, such as zinc or indium, and a chiral ligand. nih.govorganic-chemistry.org For instance, the use of N-methylephedrine as a chiral additive in conjunction with zinc triflate (Zn(OTf)₂) has proven effective for the synthesis of a variety of propargylic alcohols with high enantioselectivity. organic-chemistry.org Similarly, chiral BINOL-derived catalysts have been successfully employed in asymmetric alkyne additions. nih.gov

The application of these methods to the synthesis of this compound would involve the asymmetric addition of a suitable alkyne to a ketone. This presents a greater challenge than addition to aldehydes, but successful methodologies have been developed. nih.gov Future research would likely focus on identifying the optimal catalyst system and reaction conditions to achieve high yields and enantioselectivities for this compound. The development of such routes would be a critical step towards exploring the potential applications of its chiral variants.

Exploration of Sustainable and Green Chemistry Approaches for Production and Derivatization

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. pnas.org Future research into the production and derivatization of this compound will undoubtedly be guided by these principles, aiming to develop more environmentally benign and sustainable processes.

Key areas of focus in green chemistry for alkyne synthesis include the use of recyclable catalysts, alternative solvents, and atom-economical reactions. nih.gov For instance, the development of heterogeneous catalysts for alkyne functionalization is a promising area, as these catalysts can be easily separated from the reaction mixture and reused, reducing waste. nih.gov The use of greener solvents, such as water or supercritical CO₂, is also being explored to replace traditional volatile organic solvents. mdpi.com

Furthermore, reactions that are highly atom-economical, such as addition reactions and direct C-H functionalization, are being prioritized. pnas.org In the context of this compound, this could involve exploring catalytic carboxylation with CO₂ to synthesize valuable derivatives, a process that utilizes a greenhouse gas as a C1 building block. mdpi.com Photocatalysis is another emerging green technology that could be applied to the synthesis of nitrogen-containing heterocycles from alkynes, offering a mild and efficient alternative to traditional methods. rsc.org

Application in Flow Chemistry for Scalable Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. seqens.comacs.org The application of flow chemistry to the synthesis of this compound would be a logical step towards enabling its production on a larger scale.

Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved selectivity, and more consistent product quality. seqens.commt.com The small reactor volumes used in flow chemistry also enhance safety, particularly when dealing with highly reactive intermediates or exothermic reactions. acs.org

For the synthesis of this compound, a flow process could be designed to handle the use of organometallic reagents, which are often employed in alkyne additions, with greater safety and control. acs.org Furthermore, flow chemistry can be readily integrated with other technologies, such as supported catalysts and in-line purification, to create fully automated and highly efficient synthetic processes. acs.org The development of a continuous flow synthesis of this compound would be a significant advancement, facilitating its availability for further research and potential applications. drugdeliveryleader.com

Integration of In-Situ Spectroscopic Monitoring in Reaction Development

The use of in-situ spectroscopic techniques for real-time reaction monitoring is becoming increasingly common in chemical process development. spectroscopyonline.com These process analytical technologies (PAT) provide valuable insights into reaction kinetics, mechanisms, and the formation of intermediates, enabling rapid process optimization and control. mt.com

For the development of synthetic routes to this compound, in-situ spectroscopy could be employed to monitor the progress of the reaction in real-time. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to track the concentrations of reactants, products, and any intermediates that may be formed. spectroscopyonline.comacs.org

This real-time data can be used to determine the optimal reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize reaction time. youtube.com In-situ monitoring is particularly valuable in flow chemistry, where it can be used to ensure that the process is operating at a steady state and to detect any process deviations in real-time. mt.com The integration of in-situ spectroscopic monitoring into the development of synthetic routes for this compound would lead to more efficient and robust processes.

Hybrid Experimental-Computational Approaches for Comprehensive Understanding

The combination of experimental studies with computational modeling has become a powerful tool for gaining a deep and comprehensive understanding of chemical reactions. larionovgroup.com Future research on this compound would benefit greatly from the application of such hybrid approaches to elucidate reaction mechanisms and guide the design of new synthetic strategies.

Computational chemistry, using methods such as density functional theory (DFT), can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the outcomes of reactions. researchgate.net This information can be used to understand the factors that control the selectivity of a reaction and to design new catalysts with improved performance. rsc.org

When combined with experimental data, such as kinetic measurements and the characterization of intermediates, computational models can be validated and refined, leading to a more accurate and complete picture of the reaction mechanism. researchgate.net This hybrid approach has been successfully applied to a wide range of chemical systems and would be invaluable for advancing the chemistry of this compound. nih.gov

Data Tables

Due to the limited availability of specific research data for this compound, it is not possible to provide detailed data tables on its synthesis or properties at this time. Future research, as outlined above, would be necessary to generate such data.

Q & A

Q. How do solvent effects influence the kinetic resolution of this compound enantiomers using chiral catalysts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.